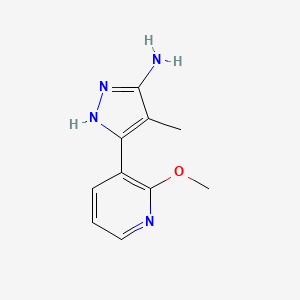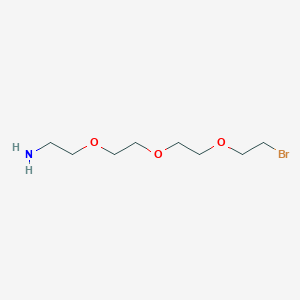
Bromo-PEG3-Amine, HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG3-Amine, HCl salt: is a chemical compound with the molecular formula C8H18BrNO3 and a molecular weight of 256.1 g/mol . It is commonly used as a building block in the synthesis of functional polymers or hydrogels. The compound is characterized by the presence of a bromo group, a polyethylene glycol (PEG) chain, and an amine group, making it versatile for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG3-Amine, HCl salt can be synthesized through a multi-step process involving the reaction of PEG with a bromoalkane and subsequent amination. The general synthetic route involves:
PEGylation: Reacting PEG with a bromoalkane to introduce the bromo group.
Amination: Introducing the amine group through a reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reactions are carried out in specialized reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG3-Amine, HCl salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as thiols or amines.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro compounds, and reduction to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, and other nucleophiles under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Thiol-PEG3-Amine, Amine-PEG3-Amine.
Oxidation Products: Nitroso-PEG3-Amine, Nitro-PEG3-Amine.
Reduction Products: Secondary and tertiary amines.
Scientific Research Applications
Bromo-PEG3-Amine, HCl salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bromo-PEG3-Amine, HCl salt involves its ability to act as a linker or crosslinker in chemical reactions. The bromo group serves as a reactive site for nucleophilic substitution, while the PEG chain improves solubility and biocompatibility. The amine group can participate in further functionalization or modification of molecules .
Comparison with Similar Compounds
Bromo-PEG3-Acid: Contains a carboxyl group instead of an amine group.
Bromo-PEG3-Alcohol: Contains a hydroxyl group instead of an amine group.
Uniqueness: Bromo-PEG3-Amine, HCl salt is unique due to its combination of a bromo group, PEG chain, and amine group, which provides versatility for various chemical modifications and applications. The presence of the amine group allows for further functionalization, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C8H18BrNO3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H18BrNO3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8,10H2 |
InChI Key |
OUBTYBYJXYNRKG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


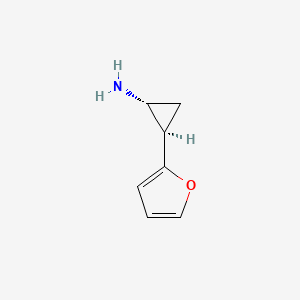
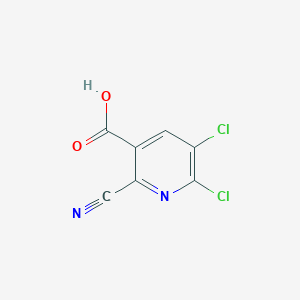
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)
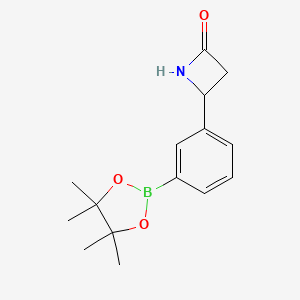
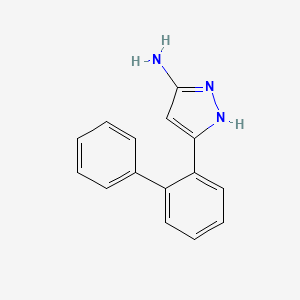
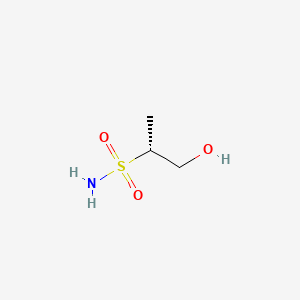
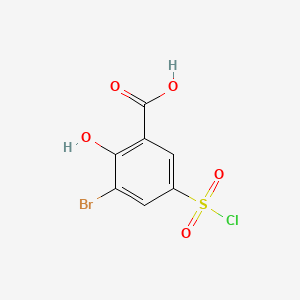
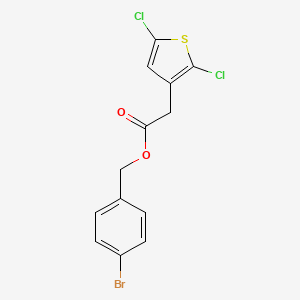
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
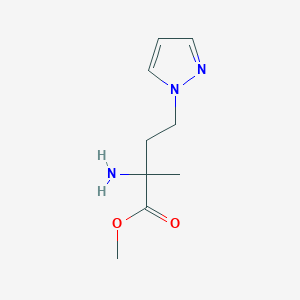
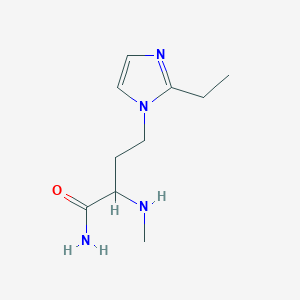
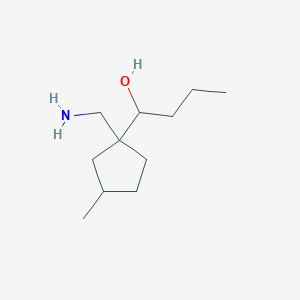
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
